Cas no 914-00-1 (Methacycline)

Methacycline is a semi-synthetic tetracycline antibiotic derived from oxytetracycline. It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as certain atypical pathogens. The compound functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. Key advantages include its stability in acidic environments, enhancing oral bioavailability, and a longer half-life compared to earlier tetracyclines, allowing for less frequent dosing. Methacycline is effective against infections such as respiratory tract, urinary tract, and skin infections. Its lipophilic properties contribute to improved tissue penetration. However, like other tetracyclines, it is contraindicated in children and pregnant women due to potential dental and skeletal effects.
Methacycline structure
Methacycline structure
Product Name:Methacycline
CAS No:914-00-1
MF:C22H22N2O8
MW:442.418686389923
CID:83187
PubChem ID:54675785
Update Time:2025-06-11

Methacycline Chemical and Physical Properties

Names and Identifiers

    • metacycline
    • methacycline
    • 6-methylene-oxytetracyclin
    • 6-methyleneoxytetracycline
    • Adriamicina
    • bialatan
    • Cyclobiotic
    • Germicilclin
    • Globociclina
    • gs-2876
    • methacyclineamphoteric
    • rondomycin
    • tri-methacycline
    • 6-deoxy-6-demethyl-6-methylene-5-oxytetracycline
    • 6-methylene-5-hydroxytetracycline
    • Doxycycline EP impurity B
    • (4S,4aR,5S,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (ACI)
    • 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo- (8CI)
    • 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-, [4S-(4α,4aα,5α,5aα,12aα)]- (ZCI)
    • 4-Dimethylamino-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide
    • 6-Demethyl-6-deoxy-5-hydroxy-6-methylenetetracycline
    • 6-Deoxy-6-methylene-6-demethyl-5-hydroxytetracycline
    • GS 2876
    • MeSH ID: D008690
    • Oxytetracycline, 6-methylene-
    • NS00011900
    • Spectrum_000381
    • AB00514707
    • DOXYCYCLINE HYCLATE IMPURITY B [EP IMPURITY]
    • Metacyclinum
    • SPBio_001416
    • Prestwick2_000964
    • CHEMBL249837
    • Metaciclina [INN-Spanish]
    • KSC-12-231A
    • XIYOPDCBBDCGOE-IWVLMIASSA-N
    • (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylidene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
    • 6-Methylene-5-oxytetracycline
    • KBio2_000861
    • D04972
    • (4S,4aR,5S,5aR,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
    • Spectrum2_001398
    • METHACYCLINE [MI]
    • 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-, (4S,4aR,5S,5aR,12aS)-
    • METACYCLINE [WHO-DD]
    • Metacycline [INN]
    • CHEBI:6805
    • Methacycline [USAN:BAN]
    • AB00053593-03
    • Q2365033
    • Methylenecycline
    • SCHEMBL19555132
    • DivK1c_000591
    • NINDS_000591
    • 2-NAPHTHACENECARBOXAMIDE, 4-(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,5,10,12,12A-PENTAHYDROXY-6-METHYLENE-1,11-DIOXO-, (4S-(4.ALPHA.,4A.ALPHA.,5.ALPHA.,5A.ALPHA.,12A.ALPHA.))-
    • Methacycline base
    • Metacycline (INN)
    • NCGC00179358-10
    • NCGC00179358-03
    • DTXSID2023272
    • HSDB 3118
    • BDBM50103629
    • KUC106428N
    • BCP24961
    • SBI-0051637.P002
    • KBio1_000591
    • Methacycline (USAN)
    • 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide
    • DB00931
    • DOXYCYCLINE IMPURITY B
    • KBio3_001894
    • 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,12aalpha))-
    • BPBio1_001065
    • Methacyclinum
    • METHACYCLINE [VANDF]
    • AB00053593_05
    • SCHEMBL4015
    • SCHEMBL4014
    • (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
    • METHACYCLINE [MART.]
    • AC-13213
    • UNII-IR235I7C5P
    • KBio2_005997
    • (4S,4aR,5S,5aR,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
    • Prestwick0_000964
    • KBioSS_000861
    • KBio2_003429
    • METHACYCLINE [USAN]
    • BDBM50565697
    • DOXYCYCLINE MONOHYDRATE IMPURITY B [EP IMPURITY]
    • EN300-7481364
    • Spectrum5_001576
    • IR235I7C5P
    • NCGC00179358-05
    • Metacyclinum [INN-Latin]
    • SPBio_002888
    • AB00053593_04
    • IDI1_000591
    • NCGC00179358-01
    • KBioGR_001511
    • BSPBio_000967
    • EINECS 213-017-5
    • AKOS015961140
    • Methacycline amphoteric
    • NCGC00179358-06
    • Prestwick1_000964
    • MOTC
    • C07654
    • Spectrum3_000917
    • Spectrum4_001016
    • G76918
    • Prestwick3_000964
    • Metaciclina
    • METHACYCLINE [HSDB]
    • 914-00-1
    • Methacycline
    • Inchi: 1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25,27-29,32H,1H2,2-3H3,(H2,23,31)/t10-,14-,15+,17+,22+/m1/s1
    • InChI Key: MHIGBKBJSQVXNH-IWVLMIASSA-N
    • SMILES: O[C@]12C(O)=C3C(C4C(O)=CC=CC=4C([C@H]3[C@H](O)[C@H]1[C@@H](C(=C(C2=O)C(=O)N)O)N(C)C)=C)=O

Computed Properties

  • Exact Mass: 442.13800
  • Monoisotopic Mass: 442.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 2
  • Complexity: 998
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 182A^2
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.4033 (rough estimate)
  • Boiling Point: 553.06°C (rough estimate)
  • Flash Point: 374.2°C
  • Refractive Index: 1.6500 (estimate)
  • PSA: 181.62000
  • LogP: 0.26240

Methacycline Security Information

Methacycline Pricemore >>

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Methacycline Related Literature

Additional information on Methacycline

Methacycline (CAS No. 914-00-1): A Comprehensive Overview of Its Applications and Recent Research Developments

Methacycline, chemically designated as (4S,4aR,5S,7aS,10aR)-4,7-diamino-6-fluoro-1,4-dihydro-4-oxy-3-oxo-2H-chinolizin-3-carboxylic acid, is a significant compound with the CAS No. 914-00-1. This broad-spectrum antibiotic belongs to the tetracycline class and has been widely studied for its pharmacological properties and therapeutic potential. Over the years, Methacycline has been utilized in various medical applications, and recent research has further elucidated its mechanisms of action and explored new avenues for its use.

The chemical structure of Methacycline is characterized by a complex chromophore system, which contributes to its unique antibacterial properties. The presence of multiple functional groups, including amino and carboxylic acid moieties, allows for diverse interactions with bacterial enzymes and cellular components. This structural complexity has been a focal point in the development of derivatives with enhanced efficacy and reduced side effects.

One of the most notable features of Methacycline is its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. This makes it particularly valuable in treating infections caused by multiple drug-resistant pathogens. Recent studies have highlighted its effectiveness against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE), which are significant challenges in modern medicine.

Moreover, Methacycline has shown promise in treating acne vulgaris and other dermatological conditions. Its ability to inhibit bacterial proliferation and reduce inflammation makes it an effective treatment for these disorders. Clinical trials have demonstrated its efficacy in reducing acne lesions and improving overall skin condition when used topically or systemically.

Recent advancements in pharmaceutical research have led to the development of novel formulations of Methacycline that enhance bioavailability and reduce gastrointestinal side effects. These formulations include sustained-release matrices and nanoparticles that allow for controlled delivery of the drug. Such innovations have expanded the therapeutic window of Methacycline, making it a more viable option for patients who experience adverse reactions with traditional formulations.

The mechanism of action of Methacycline involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This interference disrupts the process of translation, ultimately leading to bacterial cell death. This mechanism has been further investigated through structural biology techniques such as X-ray crystallography, which have provided detailed insights into how Methacycline interacts with bacterial ribosomes.

Another area of research has focused on the potential use of Methacycline in combination therapies to combat antibiotic resistance. Studies have shown that when used in conjunction with other antibiotics or antiviral agents, Methacycline can enhance therapeutic outcomes by targeting different aspects of microbial physiology. This approach is particularly important in light of the growing concern over multidrug-resistant infections.

In addition to its antibacterial properties, Methacycline has been explored for its anti-inflammatory effects. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Preliminary studies have suggested that Methacycline can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and TNF-alpha. These findings open up new possibilities for using Methacycline in managing inflammatory conditions beyond its traditional role as an antibiotic.

The pharmacokinetic profile of Methacycline has been extensively studied to optimize dosing regimens and minimize toxicity. Its absorption from the gastrointestinal tract is relatively slow but complete, leading to prolonged serum half-life. This characteristic allows for less frequent dosing compared to other tetracyclines, improving patient compliance. However, it also necessitates careful monitoring to avoid accumulation and potential side effects.

Recent clinical trials have investigated the use of Methacycline in treating respiratory tract infections caused by atypical pathogens such as *Mycoplasma pneumoniae* and *Chlamydophila pneumoniae*. The results have been promising, showing that Methacycline can effectively clear these infections when used at appropriate doses. This expands its utility beyond common bacterial infections and into more complex respiratory conditions.

The safety profile of Methacycline has been well-documented over several decades of clinical use. Common side effects include gastrointestinal disturbances such as nausea and diarrhea, which are often mild to moderate in severity. However, like other tetracyclines, it can cause permanent discoloration of developing teeth if used during pregnancy or early childhood. Therefore, it is generally contraindicated in these populations.

In conclusion, Methacycline (CAS No. 914-00-1) remains a valuable therapeutic agent with broad-spectrum antibacterial activity and emerging applications in dermatology and anti-inflammatory treatments. Recent research continues to uncover new uses for this compound and refine its formulations for improved efficacy and safety. As antibiotic resistance remains a global health challenge, compounds like Methacycline will play an increasingly important role in modern medicine.

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